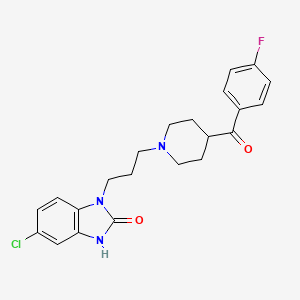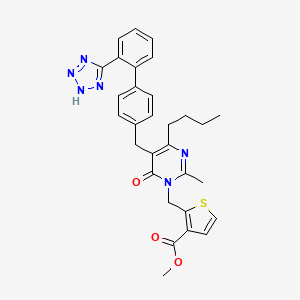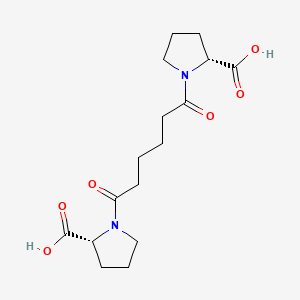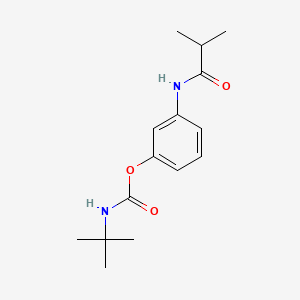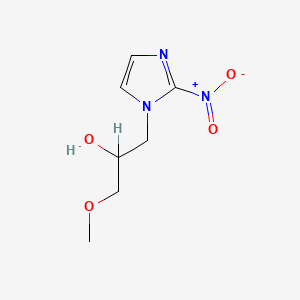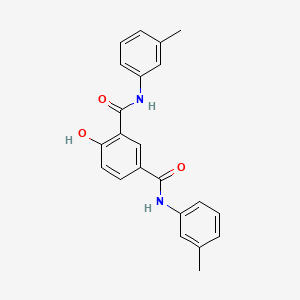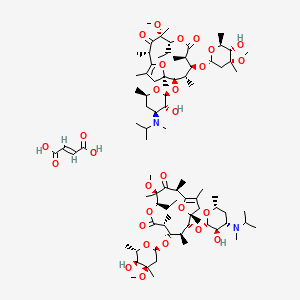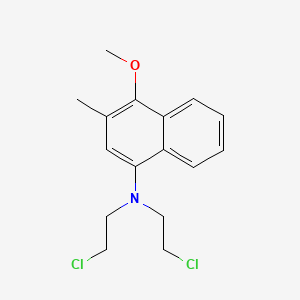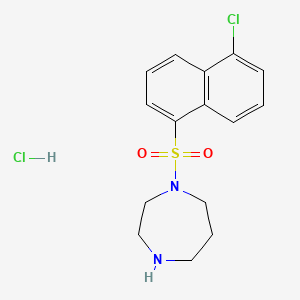
ML-9
Overview
Description
ML-9 is a selective and effective inhibitor of Akt kinase, myosin light-chain kinase, and stromal interaction molecule 1. It is known for its ability to induce autophagy by stimulating autophagosome formation and inhibiting their degradation .
Mechanism of Action
Target of Action
ML-9 primarily targets myosin light-chain kinase (MLCK) , Akt kinase , and stromal interaction molecule 1 (STIM1) . These proteins play crucial roles in various cellular processes. MLCK is involved in muscle contraction, Akt kinase is crucial for cell survival and proliferation, and STIM1 is a key player in calcium signaling .
Mode of Action
This compound inhibits the activity of MLCK, Akt kinase, and STIM1 . It does so by binding to these proteins, thereby preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in .
Biochemical Pathways
The inhibition of MLCK, Akt kinase, and STIM1 by this compound affects several biochemical pathways. For instance, the inhibition of MLCK can affect muscle contraction, while the inhibition of Akt kinase can influence cell survival and proliferation . Additionally, the inhibition of STIM1 can disrupt calcium signaling, which is involved in numerous cellular processes .
Pharmacokinetics
The potency of this compound against its targets suggests that it may have good bioavailability .
Result of Action
The inhibition of MLCK, Akt kinase, and STIM1 by this compound leads to various molecular and cellular effects. For example, it can affect muscle contraction, cell survival, and calcium signaling . Additionally, this compound induces autophagy by stimulating autophagosome formation and inhibiting their degradation .
Biochemical Analysis
Biochemical Properties
ML-9 hydrochloride is a selective inhibitor of myosin light chain kinase (MLCK), with Ki values of 4, 32, and 54 μM for MLCK, PKA, and PKC respectively . It also inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound hydrochloride can influence cell function by inhibiting MLCK, which plays a crucial role in muscle contraction and cell motility .
Molecular Mechanism
This compound acts by delaying MLCK phosphorylation through binding at or near the ATP binding site . This inhibits insulin-stimulated 2-deoxyglucose transport, PP-1 activation in adipocytes, PKA, Akt1 (PKB), and Rsk (S6 kinase) .
Transport and Distribution
This compound hydrochloride is considered to be non-hazardous for transport
Subcellular Localization
Machine learning models have been developed to predict RNA localizations , which may provide insights into the subcellular localization of this compound.
Preparation Methods
The synthesis of ML-9 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. Industrial production methods also follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
ML-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ML-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and autophagy.
Biology: Employed in research on cell signaling pathways and autophagy mechanisms.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of other anticancer drugs like docetaxel.
Industry: Utilized in the development of new therapeutic agents and research tools
Comparison with Similar Compounds
ML-9 is unique in its dual inhibition of both Akt kinase and myosin light-chain kinase, which makes it a valuable tool in research. Similar compounds include:
ML-7: Another inhibitor of myosin light-chain kinase but with different specificity and potency.
Blebbistatin: A selective inhibitor of non-muscle myosin II.
Properties
IUPAC Name |
1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147228 | |
| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105637-50-1 | |
| Record name | ML 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105637-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)
